molecular formula C8H7BrN2OS B11760272 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine

2-Bromo-6-methoxy-1,3-benzothiazol-4-amine

Cat. No.: B11760272
M. Wt: 259.13 g/mol
InChI Key: HASYJHCCHKJUAL-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-1,3-benzothiazol-4-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the sixth position, and an amine group at the fourth position on the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine can be achieved through various synthetic pathways. One common method involves the bromination of 6-methoxy-1,3-benzothiazol-4-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 2-substituted-6-methoxy-1,3-benzothiazol-4-amines.

    Oxidation: Formation of 2-bromo-6-formyl-1,3-benzothiazol-4-amine or 2-bromo-6-carboxy-1,3-benzothiazol-4-amine.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

2-Bromo-6-methoxy-1,3-benzothiazol-4-amine has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: Utilized in the development of fluorescent dyes, organic semiconductors, and other advanced materials.

    Biological Research: Employed in the study of enzyme inhibitors, receptor modulators, and other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and disrupting their function.

The molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

2-Bromo-6-methoxy-1,3-benzothiazol-4-amine can be compared with other benzothiazole derivatives such as:

    2-Amino-6-bromobenzothiazole: Lacks the methoxy group and has different biological activities.

    6-Methoxy-2-benzothiazolamine: Lacks the bromine atom and may have different reactivity and applications.

    2-Bromo-1,3-benzothiazol-4-amine: Lacks the methoxy group and may exhibit different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H7BrN2OS

Molecular Weight

259.13 g/mol

IUPAC Name

2-bromo-6-methoxy-1,3-benzothiazol-4-amine

InChI

InChI=1S/C8H7BrN2OS/c1-12-4-2-5(10)7-6(3-4)13-8(9)11-7/h2-3H,10H2,1H3

InChI Key

HASYJHCCHKJUAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)SC(=N2)Br)N

Origin of Product

United States

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